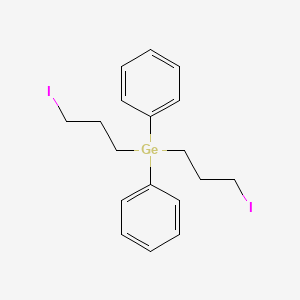![molecular formula C20H15F3 B14205801 4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene CAS No. 825633-79-2](/img/structure/B14205801.png)
4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene is an aromatic compound with a complex structure featuring multiple fluorine atoms and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: Besides Suzuki–Miyaura coupling, other cross-coupling reactions like Sonogashira and Heck reactions can be employed to modify the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Halogens and Nitrating Agents: Used in electrophilic aromatic substitution.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives, while cross-coupling reactions can introduce various functional groups to the aromatic ring.
科学研究应用
4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
作用机制
The mechanism of action of 4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various chemical reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways .
相似化合物的比较
Similar Compounds
Uniqueness
4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene is unique due to its multiple fluorine substitutions and the presence of ethyl and phenyl groups. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
825633-79-2 |
|---|---|
分子式 |
C20H15F3 |
分子量 |
312.3 g/mol |
IUPAC 名称 |
4-ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene |
InChI |
InChI=1S/C20H15F3/c1-2-13-3-9-18(19(22)11-13)15-6-10-17(20(23)12-15)14-4-7-16(21)8-5-14/h3-12H,2H2,1H3 |
InChI 键 |
BQSAWFPSTQIVLY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


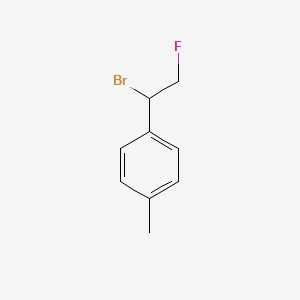

![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
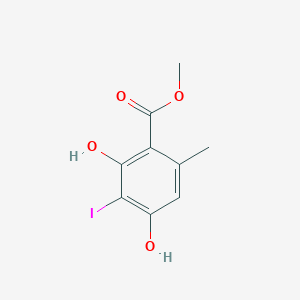
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
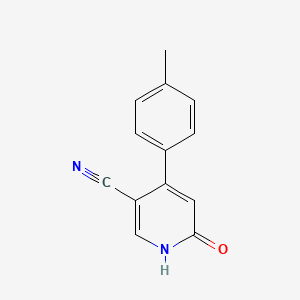
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)

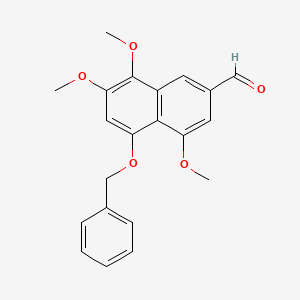

![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)

